3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde
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Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired acrylaldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 3-(3,5-Bis(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(3,5-Bis(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
Uniqueness
3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is unique due to its acrylaldehyde moiety, which imparts distinct reactivity compared to other similar compounds. The presence of the acrylaldehyde group allows for additional synthetic transformations and applications that are not possible with compounds lacking this functional group .
Properties
Molecular Formula |
C11H6F6O |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-6H/b2-1+ |
InChI Key |
FAVUCDOPDGEJPC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C=O |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC=O |
Origin of Product |
United States |
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